HT-2 Toxin 3-Glucuronide

Descripción general

Descripción

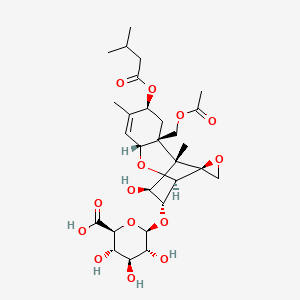

HT-2 Toxin 3-Glucuronide is a modified form of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium fungi. This compound is a phase II metabolite formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This modification significantly alters the toxicity and metabolic behavior of the parent toxin, making it an important subject of study in toxicology and food safety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: HT-2 Toxin 3-Glucuronide can be synthesized through biotransformation and chemical synthesis. The glucuronidation process involves the enzymatic addition of glucuronic acid to the HT-2 toxin. This can be achieved using liver microsomes or recombinant enzymes that mimic the natural metabolic pathways in humans and animals .

Industrial Production Methods: Industrial production of this compound is not widely established due to its specific and limited applications. the synthesis can be scaled up using bioreactors that facilitate the enzymatic glucuronidation process. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the glucuronidating enzymes .

Análisis De Reacciones Químicas

Types of Reactions: HT-2 Toxin 3-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be hydrolyzed under acidic or enzymatic conditions, reverting the compound back to HT-2 toxin .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: Enzymatic glucuronidation using UDP-glucuronosyltransferase enzymes.

Major Products:

Hydrolysis: HT-2 toxin.

Conjugation: this compound.

Aplicaciones Científicas De Investigación

HT-2 Toxin 3-Glucuronide is extensively studied in toxicology and food safety research. Its applications include:

Biomarker for Exposure: Used as a biomarker to assess human and animal exposure to HT-2 toxin through urine analysis.

Toxicity Studies: Helps in understanding the metabolic pathways and toxicity mechanisms of HT-2 toxin and its metabolites.

Food Safety: Used in studies to evaluate the contamination of food products with Fusarium mycotoxins and their metabolites.

Pharmacokinetics: Investigated for its pharmacokinetic properties to understand the absorption, distribution, metabolism, and excretion of HT-2 toxin.

Mecanismo De Acción

HT-2 Toxin 3-Glucuronide exerts its effects primarily through its parent compound, HT-2 toxin. The glucuronidation process reduces the toxicity of HT-2 toxin by making it more water-soluble and facilitating its excretion. upon hydrolysis, HT-2 toxin is released, which can inhibit protein synthesis by binding to ribosomes and disrupting cellular functions. This leads to immunotoxicity, neurotoxicity, and reproductive toxicity .

Comparación Con Compuestos Similares

HT-2 Toxin 3-Glucuronide is unique due to its glucuronide conjugation, which distinguishes it from other similar compounds. Some similar compounds include:

HT-2 Toxin: The parent compound, which is more toxic and less water-soluble.

T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different metabolic pathways.

T-2 Toxin 3-Glucuronide: A similar glucuronide conjugate of T-2 toxin

This compound’s uniqueness lies in its role as a detoxified metabolite that can revert to its toxic parent compound under certain conditions, making it a critical marker for exposure and toxicity studies.

Actividad Biológica

HT-2 toxin, a metabolite of T-2 toxin, is part of a group of trichothecene mycotoxins produced by the Fusarium fungi. The biological activity of HT-2 toxin and its glucuronide form, HT-2 toxin 3-glucuronide (HT-2-3-GlcA), has been the subject of extensive research due to their significant toxicological effects on humans and animals. This article reviews the metabolic pathways, biological effects, and toxicological implications of HT-2-3-GlcA, supported by data tables and case studies.

Glucuronidation Process

HT-2 toxin undergoes various metabolic transformations in the body, with glucuronidation being a major phase II metabolic pathway. This process involves the conjugation of the toxin with glucuronic acid, which enhances its solubility and facilitates excretion. The predominant forms identified in human and animal studies include HT-2-3-glucuronide and HT-2-4-glucuronide.

Key Findings:

- In vitro studies using human liver microsomes showed that approximately 51% of HT-2 was converted to its glucuronide form during phase II metabolism .

- The glucuronidation process is essential for detoxifying HT-2 and preventing its accumulation in tissues .

Comparison of Metabolites

The following table summarizes the key metabolites formed from HT-2 toxin:

| Metabolite | Formation Pathway | Percentage | Toxicity Level |

|---|---|---|---|

| HT-2 | Deacetylation | 100% | Moderate |

| HT-2-3-glucuronide | Glucuronidation | 51% | Low |

| HT-2-4-glucuronide | Glucuronidation | 8% | Low |

| 3′-hydroxy HT-2 | Hydroxylation | Not quantified | Moderate |

Toxicological Implications

HT-2 toxin and its metabolites have been shown to exert several adverse biological effects:

- Hematotoxicity : Studies indicate that both T-2 and HT-2 toxins can cause significant reductions in red blood cell counts and impair immune function. A study involving pigs demonstrated a lowest observed effect level (LOEL) for changes in blood cell counts at 0.029 mg/kg bw/day .

- Immunotoxicity : Chronic exposure to these toxins has been linked to immunosuppression, affecting both humoral and cell-mediated immune responses. In controlled studies, animals exposed to T-2 showed decreased antibody formation and lymphocyte transformation .

- Gastrointestinal Effects : Oral exposure can lead to lesions in the gastrointestinal tract, as well as systemic effects such as anorexia and lethargy .

Case Studies

Several case studies have highlighted the impact of HT-2 toxins on animal health:

- Pigs Study : A three-week dietary study reported significant decreases in leukocyte counts among pigs fed diets containing T-2 toxin at doses as low as 0.03 mg/kg bw/day , demonstrating hematotoxic effects .

- Rodent Studies : Research on Wistar rats indicated cardiac tissue injury following single injections of T-2 toxin, suggesting long-term exposure could lead to chronic health issues .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-21(22(34)26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)20(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14-,15+,17-,18-,19+,20-,21+,22+,23+,25-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCGZVWSCBGTFJ-CHSZPMLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022003 | |

| Record name | HT-2 toxin-3-glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100690-35-5 | |

| Record name | HT-2 toxin-3-glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.